molecular formula C23H24O12 B14634742 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol CAS No. 54626-77-6

3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol

Cat. No.: B14634742
CAS No.: 54626-77-6
M. Wt: 492.4 g/mol
InChI Key: MGMBYDCPBKQCDS-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-benzenedicarboxylic acid with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione, resulting in a material with distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione typically involves a stepwise polymerization process. The reaction begins with the esterification of 1,3-benzenedicarboxylic acid with 1,2-propanediol under acidic conditions to form an intermediate ester. This intermediate is then reacted with 2,5-furandione and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione under controlled temperature and pressure to form the final polymer .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The process involves the use of large reactors where the reactants are continuously fed, and the polymer is continuously removed. This method ensures a consistent quality of the polymer and allows for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and isobenzofurandione moieties, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with biological molecules, facilitating processes such as cell adhesion and proliferation. In industrial applications, its chemical stability and reactivity make it an excellent candidate for use in harsh environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione lies in its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This makes it particularly suitable for specialized applications in various fields .

Properties

CAS No.

54626-77-6

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol

InChI

InChI=1S/C8H6O4.C8H8O3.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2,5-6H,3-4H2;1-2H;3-5H,2H2,1H3

InChI Key

MGMBYDCPBKQCDS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.C1C=CCC2C1C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O

Related CAS

54626-77-6

Origin of Product

United States

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